molecular formula C17H16ClN5O2S B2701757 13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034267-20-2

13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2701757
CAS No.: 2034267-20-2
M. Wt: 389.86
InChI Key: DVUUPAZDRRSOMD-UHFFFAOYSA-N
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Description

13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. This compound features a complex triazatricyclic core, a structural motif that is often engineered to function as a potent kinase inhibitor. Its research value lies in its potential to selectively target and modulate specific protein kinases, such as the JAK family or TYK2, which are pivotal in intracellular signaling cascades related to immunology and oncology. The mechanism of action typically involves competitive binding to the kinase's ATP-binding pocket, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways. This makes it a critical tool for probing the molecular mechanisms of inflammatory diseases, autoimmune disorders, and cancer progression. Researchers utilize this compound in in vitro assays and cellular models to dissect kinase function, validate novel drug targets, and study resistance mechanisms. The unique molecular architecture, incorporating both the tricyclic system and the propylthiadiazole carbonyl group, is designed to optimize binding affinity and selectivity, providing a versatile chemical probe for advanced biochemical and pharmacological investigations.

Properties

IUPAC Name

13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-2-3-13-15(26-21-20-13)17(25)22-7-6-12-11(9-22)16(24)23-8-10(18)4-5-14(23)19-12/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUUPAZDRRSOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The resulting intermediate is then subjected to further reactions to introduce the pyrimidinone core and the chloro substituent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted derivatives.

Scientific Research Applications

8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The thiadiazole ring and pyrimidinone core can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include 5-(4-chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one (9a) and derivatives of rapamycin (Rapa) discussed in the evidence. Below is a comparative analysis based on synthesis, spectral data, and substituent effects:

Parameter Target Compound Compound 9a Rapa Analogues (Compounds 1, 7)
Core Structure Tricyclic 1,5,9-triazatricyclo[8.4.0.0³,⁸] system with thiadiazole and chloro groups Dihydroimidazolone with chlorobenzylidene and p-tolyl groups Macrocyclic lactone with triene and methoxy groups
Key Substituents 4-Propylthiadiazole-5-carbonyl, chloro group at position 13 Chlorobenzylidene, p-tolylamino Modifications at positions 29–36 and 39–44
Synthesis Method Likely involves cyclization and acylative coupling (inferred from ) Condensation of p-toluidine with carbonyl precursors Semi-synthetic derivatization of Rapa scaffold
Spectroscopic Analysis Not explicitly reported NMR data for structural confirmation NMR shifts in regions A (39–44) and B (29–36)
Bioactivity (Inferred) Potential kinase or protease inhibition Antimicrobial/antifungal activity Immunosuppressive properties

Critical Findings

Synthetic Flexibility : The target compound’s thiadiazole and tricyclic core may offer enhanced stability compared to the dihydroimidazolone system in 9a , which relies on aromatic substituents for activity .

The chloro group at position 13 may enhance electrophilic reactivity, similar to the chlorobenzylidene moiety in 9a .

Spectroscopic Differentiation :

  • NMR shifts in regions analogous to Rapa analogues (e.g., positions 29–36 and 39–44) could help pinpoint substituent effects in the target compound . For example, perturbations in these regions might correlate with conformational changes induced by the thiadiazole moiety.

Biological Activity

The compound 13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of a thiadiazole moiety is significant as thiadiazoles are known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₁₄ClN₄O₂S
Molecular Weight334.80 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO and other organic solvents

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. The thiadiazole ring is known to interfere with microbial metabolism and cell wall synthesis.
  • Anticancer Properties : Studies suggest that triazine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of sterols.

Biological Activity Studies

Several studies have been conducted to assess the biological activities of compounds similar to this compound:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives containing thiadiazole exhibit potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Research has indicated that related compounds can inhibit the proliferation of various cancer cell lines (e.g., HeLa and MDA-MB-231) with IC50 values ranging from 0.1 to 10 µM depending on the specific derivative and its structure.

Case Studies

  • Case Study 1 : A study published in MDPI highlighted that a series of thiadiazole derivatives showed promising anticancer activity with a notable reduction in tumor size in xenograft models when administered at doses of 50 mg/kg body weight .
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy against Candida albicans, where a derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL .

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